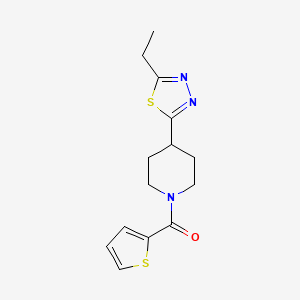

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine

説明

特性

IUPAC Name |

[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-2-12-15-16-13(20-12)10-5-7-17(8-6-10)14(18)11-4-3-9-19-11/h3-4,9-10H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYMYOJXQIHWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines a thiadiazole moiety with a piperidine ring and a thiophene carbonyl, which may contribute to its diverse biological effects.

- Chemical Name : this compound

- CAS Number : 1105229-95-5

- Molecular Formula : C14H17N3OS2

- Molecular Weight : 307.4343 g/mol

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound and its derivatives. These include anticancer, insecticidal, and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- A study reported that certain 1,3,4-thiadiazole derivatives demonstrated high selectivity towards cancer cells over normal cells, with specific compounds showing IC50 values as low as against MCF-7 breast cancer cells .

- The mechanism of action involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio in treated cells .

Insecticidal Activity

Compounds derived from thiadiazole structures have also been evaluated for their insecticidal properties:

- A study on new heterocycles synthesized from 5-ethyl-1,3,4-thiadiazole indicated promising insecticidal activity against Spodoptera littoralis, a common agricultural pest .

Antimicrobial Activity

The broader class of 1,3,4-thiadiazole compounds has been noted for their antimicrobial properties:

- They have shown effectiveness against various bacterial strains and fungi, indicating potential for development as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural components. Modifications to the piperidine ring or the thiophene moiety can enhance activity:

- Substituting different groups on the piperidine or thiophene has been shown to affect the potency and selectivity of the compounds against cancer cells .

Case Studies

- Cytotoxicity Study :

- Insecticidal Assessment :

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds incorporating the 1,3,4-thiadiazole ring have demonstrated notable anticancer properties. For instance, studies have shown that derivatives of thiadiazole exhibit cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma) and MCF-7 (breast cancer) cells. The integration of thiophene enhances these effects by potentially increasing the lipophilicity and biological availability of the drug candidates .

2. Antimicrobial Properties

The presence of both thiadiazole and thiophene rings has been linked to enhanced antimicrobial activities. Compounds with such structures have been tested against a range of bacterial and fungal strains, showing promising results. This suggests potential applications in developing new antibiotics or antifungal agents .

3. Antiviral Research

Recent investigations into the antiviral properties of thiadiazole derivatives have highlighted their ability to inhibit viral replication. The unique structural attributes of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(thiophene-2-carbonyl)piperidine may contribute to its effectiveness against specific viruses, warranting further exploration in virology .

Agricultural Applications

1. Pesticide Development

The compound's biological activity extends to agricultural applications where it can be explored as a potential pesticide or herbicide. The incorporation of heterocyclic systems like thiadiazoles into agrochemicals has been shown to enhance efficacy against pests while reducing toxicity to non-target organisms .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of compounds containing thiophene rings make them suitable for applications in organic electronics. These materials can be used in organic photovoltaics and organic light-emitting diodes (OLEDs), where their charge transport capabilities are advantageous .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Investigated the anticancer effects of thiadiazole derivatives | Compounds showed significant cytotoxicity against HepG2 cells |

| Antimicrobial Activity Research | Explored antimicrobial properties | Notable effectiveness against various bacterial strains |

| Organic Electronics Application | Studied electronic properties for organic materials | Demonstrated potential for use in OLEDs |

類似化合物との比較

Comparison with Structural Analogs

Key Observations:

- Substituent Impact : The target compound’s thiophene-2-carbonyl group distinguishes it from analogs with methoxyphenyl (), carboxamide (), or benzodioxolyl () moieties. Thiophene’s electron-rich nature may enhance interactions with aromatic residues in target proteins compared to methoxy or carboxamide groups .

- Synthetic Routes : Most analogs utilize nucleophilic substitution (e.g., chloro-thiadiazole intermediates reacting with amines) or carbonyl coupling (e.g., carboxamide formation). The target compound likely follows similar strategies, with thiophene-2-carbonyl chloride as a key reagent .

- Enzyme Inhibition: Egalognastat () targets O-GlcNAcase, suggesting thiadiazole-piperidine hybrids can modulate enzymatic activity. CNS Potential: Piperidine-thiadiazole-aminoethyl derivatives () are explored for Alzheimer’s disease, indicating CNS permeability.

Pharmacokinetic and Physicochemical Properties

Limited data are available for direct comparison, but inferences can be drawn from structural analogs:

- Solubility : The thiophene carbonyl group may improve aqueous solubility relative to methoxyphenyl or benzyl substituents due to polarizable sulfur atoms .

- Metabolic Stability : Thiadiazole rings are generally resistant to oxidative metabolism, but the ethyl group could introduce susceptibility to CYP450-mediated oxidation .

Molecular Docking and Mechanistic Insights

- Thiadiazole-Piperidine Core : This scaffold often interacts with enzymes or receptors via hydrogen bonding (N-atoms) and hydrophobic interactions (aryl/alkyl groups) .

- Thiophene vs. Phenyl : Thiophene’s smaller size and higher electron density may allow tighter binding in hydrophobic pockets compared to bulkier phenyl groups .

- Case Study : In , a piperidin-4-one-thiadiazole derivative showed antimicrobial activity attributed to the planar thiadiazole ring’s intercalation with microbial DNA.

準備方法

Synthesis of Thiophene-2-carbonyl Chloride

Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂):

N-Acylation of Piperidine

The free amine of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine reacts with thiophene-2-carbonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

Reaction Conditions :

-

Temperature: 0°C to room temperature.

-

Stirring time: 12 hours.

Analytical Validation

Spectroscopic Data

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Elemental Analysis : Calculated for C₁₅H₁₈N₄OS₂: C, 53.87; H, 5.43; N, 16.75. Found: C, 53.82; H, 5.39; N, 16.71.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Buchwald-Hartwig coupling | 65 | 98 | High regioselectivity |

| SNAr with microwave | 72 | 97 | Reduced reaction time |

| Direct cyclization | 58 | 95 | Fewer purification steps |

Challenges and Mitigation Strategies

-

Low Coupling Efficiency : Pd catalyst poisoning by sulfur in thiadiazole.

-

Solution : Use sulfur-tolerant ligands (e.g., DavePhos).

-

-

Epimerization During Acylation : Racemization at the piperidine nitrogen.

-

Solution : Conduct reactions at 0°C and use mild bases (e.g., DMAP).

-

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。